
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside is a synthetic compound commonly used in biochemical research. It is a derivative of glucopyranoside, modified with nitrophenyl, acetamido, and benzoyl groups. This compound is particularly valuable in studies involving glycosidase enzymes and carbohydrate metabolism due to its structural similarity to natural glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes acylation and nitrophenylation reactions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same chemical reactions but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Acylation and Deacylation: The compound can undergo acylation to introduce protective groups and deacylation to remove them.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, and acylating agents like acetic anhydride for acylation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include p-nitrophenol and various acylated derivatives of the glucopyranoside .
Scientific Research Applications
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside is widely used in scientific research, particularly in:
Biochemistry: As a substrate for glycosidase enzymes, it helps in studying enzyme specificity and activity.
Carbohydrate Metabolism: It is used to investigate the metabolic pathways involving glycosides.
Glycan Synthesis: The compound is employed in the synthesis of complex oligosaccharides and glycoconjugates.
Cell Signaling: It aids in studying molecular recognition events and cell signaling pathways.
Mechanism of Action
The mechanism of action of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside involves its hydrolysis by glycosidase enzymes. The acetamido and benzoyl groups are cleaved, releasing p-nitrophenol, which can be detected spectrophotometrically. This reaction helps in understanding the enzyme’s catalytic mechanism and substrate recognition .
Comparison with Similar Compounds
Similar Compounds
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-b-D-glucopyranoside: Similar in structure but with acetyl groups instead of benzoyl groups.
p-Nitrophenyl-N-acetyl-b-D-glucosaminide: Another derivative used in glycosidase studies.
Uniqueness
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside is unique due to its benzoyl groups, which provide different steric and electronic properties compared to acetyl groups. This uniqueness makes it a valuable tool in studying specific enzyme-substrate interactions and designing enzyme inhibitors .
Properties
Molecular Formula |
C28H26N2O10 |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)/t22-,23-,24-,25-,28-/m1/s1 |
InChI Key |
PGMLFNAQJLVCQA-JWJHGQTKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


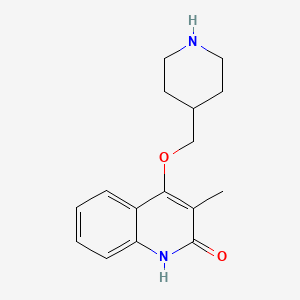
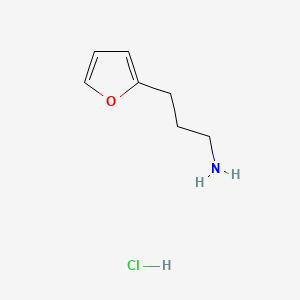
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
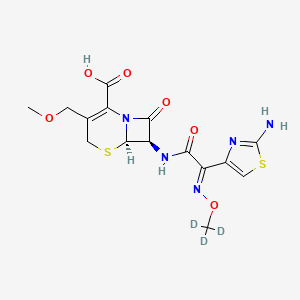
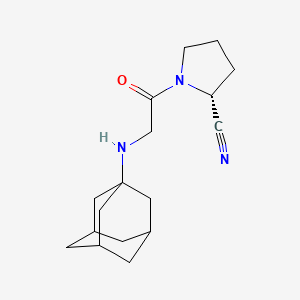

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
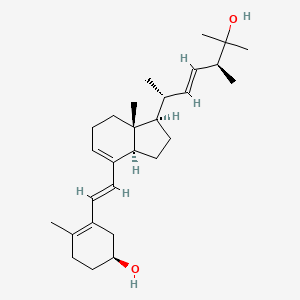
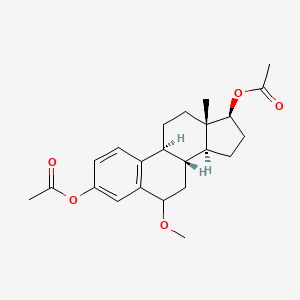
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)



